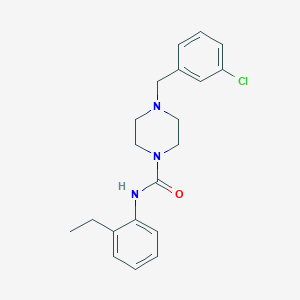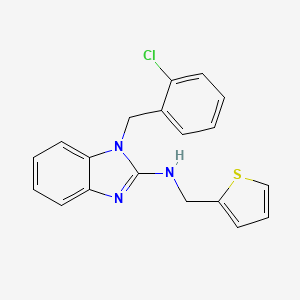![molecular formula C18H30N2O B5186607 4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine, commonly known as MPBP, is a psychoactive drug that belongs to the family of phenethylamines. It is a synthetic compound that was first synthesized in the year 1994. MPBP is a potent agonist of the serotonin receptor and has been used in various scientific research studies to understand its mechanism of action and its effects on the biochemical and physiological systems of the body.
Mecanismo De Acción
MPBP acts by binding to the serotonin receptor and activating it, leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels leads to a decrease in the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
MPBP has been found to have a number of biochemical and physiological effects on the body. It has been found to increase the levels of serotonin in the brain, which leads to a decrease in the symptoms of depression and anxiety. It has also been found to have an effect on the dopamine and norepinephrine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPBP in lab experiments are that it is a potent agonist of the serotonin receptor and has been found to be effective in the treatment of depression and anxiety. The limitations of using MPBP in lab experiments are that it is a synthetic compound and may not be representative of natural compounds found in the body.
Direcciones Futuras
There are a number of future directions that can be explored in the field of MPBP research. Some of these include:
1. Studying the long-term effects of MPBP on the body.
2. Investigating the potential of MPBP in the treatment of other related disorders such as bipolar disorder and schizophrenia.
3. Developing new compounds that are more potent and selective agonists of the serotonin receptor.
4. Investigating the potential of MPBP in the treatment of drug addiction and withdrawal.
Conclusion:
In conclusion, MPBP is a synthetic compound that has been extensively used in scientific research studies to understand its mechanism of action and its effects on the biochemical and physiological systems of the body. It has been found to be a potent agonist of the serotonin receptor and has been used in studies related to the treatment of depression, anxiety, and other related disorders. There are a number of future directions that can be explored in the field of MPBP research, and it is an area of research that holds great promise for the future.
Métodos De Síntesis
The synthesis of MPBP involves the reaction of 4-methoxyphenylacetone with 2-(1-piperidinyl)ethanamine in the presence of a reducing agent. The reaction takes place in an organic solvent such as methanol or ethanol and is carried out under controlled conditions to obtain a pure and stable compound.
Aplicaciones Científicas De Investigación
MPBP has been used extensively in scientific research studies to understand its mechanism of action and its effects on the biochemical and physiological systems of the body. It has been found to be a potent agonist of the serotonin receptor and has been used in studies related to the treatment of depression, anxiety, and other related disorders.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-16(19-12-15-20-13-4-3-5-14-20)6-7-17-8-10-18(21-2)11-9-17/h8-11,16,19H,3-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRULDLGSGQNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B5186531.png)
![methyl 4-{[7-[(3-methoxypropanoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B5186535.png)

![ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate](/img/structure/B5186544.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B5186559.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5186564.png)
![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B5186580.png)
![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)